molecular formula C10H15NO B1664042 2-Adamantanone oxime CAS No. 4500-12-3

2-Adamantanone oxime

Cat. No. B1664042
Key on ui cas rn: 4500-12-3
M. Wt: 165.23 g/mol
InChI Key: RABVIFXMFZFITE-KHPPLWFESA-N
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Patent
US05486512

Procedure details

To 30 g of 2-adamantanone (Aldrich Chem. Co.) in 100 mL of methanol was added 50 g of hydroxylamine hydrochloride and 92 g of sodium acetate trihydrate and the mixture was refluxed for 2 hours. The mixture was concentrated in vacuo, the residue was distributed between 250 of dichloromethane and 50 mL of water. The organic layer was separated, dried with magnesium sulfate and concentrated in vacuo to give 30 g of crude 2-adamantanone oxime. This was dissolved in 100 mL of chloroform and 135 g of PPE (polyphosphate ester, prepared by refluxing phosphorus pentoxide with diethyl ether in chloroform, as described by G. Schramm, H. Groetsch, and W. Pollmann, Angew. Chem., Internat. Ed., 1,1 (1962)) was added carefully. When the exothermic reaction ceased, the mixture was refluxed for 5 minutes. Then it was cool in ice, diluted with 500 mL of water and stirred overnight. The organic layer was separated, dried with magnesium sulfate and concentrated in vacuo to give 16.6 g of the crude lactam product. This was dissolved in 250 of chloroform and 11 mL of phosphorus oxychloride was added dropwise in 30 minutes. To this was then added a solution of 15 g of 4,6-dichloroanthranilic acid and 4 of triethylamine in 150 mL of chloroform in 25 minute at room temperature. Then the mixture was refluxed for 16 hours. Column chromatography using 50:1 to 25:1 chloroform:methanol on silica gel provided 16 g of 1,3-dichloro-7,8,9,10,11,12-hexahydro-6,10:8,12-dimethanoazonino[2,1-b]quinazolin-14(6H)-one as white coarse crystals. This was then reduced with zinc and hydrochloric acid to the 1,3-dichloro-6,7,8,9,10,11,12,14-octahydro-6,10:8,12-dimethanoazonino[2,1-b]quinazoline by the same procedure as described in Example 2 to give after treatment with 1 equivalent of HCl and recrystallization from absolute alcohol/ethyl acetate 1,3-dichloro-6,7,8,9,10,11,12,14-octahydro-6,10:8,12-dimethanoazonino[2,1-b]quinazoline monohydrochloride as white crystalline solid, with m.p. 310° C. (dec.).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=O)[CH2:8]2.Cl.[NH2:13][OH:14].O.O.O.C([O-])(=O)C.[Na+]>CO>[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=[N:13][OH:14])[CH2:8]2 |f:1.2,3.4.5.6.7|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Name
Quantity
50 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
92 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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